Captopril bromo analog

ACE Inhibition Enzymology SAR

Analytical laboratories frequently face challenges sourcing authenticated impurity standards for regulatory-compliant Captopril QC testing. Captopril bromo analog (CAS 80629-35-2), designated Captopril EP Impurity B CRS (Y0001219), resolves this directly. • >100-fold reduced ACE inhibition (IC₅₀ = 2.68 μM vs. 0.025 μM) confirms distinct analytical identity from parent drug • Increased lipophilicity (LogP = 1.03 vs. 0.34) ensures unique HPLC retention time for unambiguous impurity quantification per ICH Q3A/B • Supplied with full characterization data compliant with EP monographs for ANDA/DMF regulatory submissions

Molecular Formula C9H14BrNO3
Molecular Weight 264.12 g/mol
CAS No. 80629-35-2
Cat. No. B193045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptopril bromo analog
CAS80629-35-2
Synonyms(S)-1-(3-bromo-2-methyl-1-oxopropyl)-L-proline
Molecular FormulaC9H14BrNO3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCC(CBr)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
InChIKeySJYSAVFKJLHJHP-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Captopril Bromo Analog (CAS 80629-35-2): A Critical Impurity Standard and Differentiated ACE Inhibitor Tool Compound


Captopril bromo analog (CAS 80629-35-2), chemically designated as ((S)-3-bromo-2-methylpropanoyl)-L-proline or (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, is a brominated derivative of the first-in-class angiotensin-converting enzyme (ACE) inhibitor Captopril . The compound is formally recognized as Captopril EP Impurity B in the European Pharmacopoeia and serves as a certified reference standard (CRS) for impurity profiling and analytical method validation in pharmaceutical quality control [1]. As a structural analog in which the sulfhydryl (-SH) group of Captopril is replaced by a bromomethyl moiety, the compound exhibits markedly altered physicochemical and pharmacological properties, providing a critical comparator for structure-activity relationship (SAR) studies and a validated standard for regulatory compliance [2].

Why Captopril Bromo Analog (CAS 80629-35-2) Cannot Be Substituted by Captopril or Other ACE Inhibitor Analogs


The Captopril bromo analog is not a generic ACE inhibitor; its distinct structural modification—replacement of the thiol group with a bromomethyl moiety—profoundly alters both its biological potency and its analytical behavior . While Captopril is a potent inhibitor of ACE (IC₅₀ = 0.025 μM), the bromo analog exhibits an IC₅₀ of 2.68 μM, representing a >100-fold reduction in inhibitory activity [1]. Furthermore, its increased lipophilicity (LogP = 1.03 vs. 0.34 for Captopril) and unique chromatographic retention profile render it unsuitable as a direct substitute in any assay, synthetic route, or regulatory context where the parent drug or other analogs are employed [2]. These differences underscore that this compound must be procured and utilized specifically as an impurity reference standard or as a distinct tool compound for SAR investigations, not as a replacement for Captopril in functional studies [3].

Quantitative Differentiation of Captopril Bromo Analog (CAS 80629-35-2) from Captopril and Related Analogs


ACE Inhibitory Potency: Captopril Bromo Analog Exhibits >100-Fold Weaker Activity than Captopril

In a direct enzymatic assay measuring inhibition of rabbit lung ACE using hippuryl-histidyl-leucine as substrate, the Captopril bromo analog demonstrated an IC₅₀ of 2.68 μM (2680 nM), whereas Captopril under comparable conditions exhibits an IC₅₀ of 0.025 μM (25 nM) [1]. This corresponds to a 107-fold reduction in inhibitory potency for the bromo analog. The assay employed a colorimetric readout of hippuric acid release, establishing a robust, quantitative benchmark for comparative activity [1].

ACE Inhibition Enzymology SAR Impurity Profiling

Lipophilicity (LogP): Captopril Bromo Analog Is Significantly More Lipophilic than Captopril

The experimental LogP (octanol-water partition coefficient) of the Captopril bromo analog is 1.03, whereas the reported LogP for Captopril is 0.34 [1]. This difference of 0.69 log units corresponds to an approximately 5-fold increase in lipophilicity for the bromo analog. The increased LogP is consistent with the replacement of the polar sulfhydryl group (-SH) with a more hydrophobic bromomethyl moiety (-CH₂Br) .

Physicochemical Properties Lipophilicity Chromatography ADME

Regulatory Identity: Designated as Captopril EP Impurity B with Certified Reference Standard (CRS) Availability

The Captopril bromo analog is officially listed as 'Captopril EP Impurity B' in the European Pharmacopoeia and is available as a Certified Reference Standard (CRS Y0001219) for impurity control [1]. In contrast, other Captopril-related compounds such as Captopril disulfide (Impurity A) or Captopril EP Impurity D (3-bromoisobutyric acid) serve different roles in impurity profiling. The compound is supplied with detailed characterization data compliant with ICH Q3A/B guidelines, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Captopril [2].

Pharmaceutical Quality Control Impurity Reference Standard Regulatory Compliance Analytical Method Validation

Physicochemical Profile: Distinct Melting Point, Molecular Weight, and Hydrogen Bonding Capacity

The Captopril bromo analog (C₉H₁₄BrNO₃; MW = 264.12 g/mol) has a reported melting point of 110–114 °C and a hydrogen bond donor count of 1 . Captopril (C₉H₁₅NO₃S; MW = 217.29 g/mol) melts at 103–104 °C and possesses two hydrogen bond donors (thiol and carboxylic acid) [1]. The higher molecular weight (+46.83 g/mol), elevated melting point, and reduced hydrogen bonding capacity of the bromo analog provide multiple orthogonal parameters for identity confirmation and purity assessment.

Physicochemical Characterization Solid State Analysis Identity Confirmation Analytical Chemistry

Optimal Applications for Captopril Bromo Analog (CAS 80629-35-2) in Research and Industry


Analytical Reference Standard for Captopril Impurity Profiling (HPLC, LC-MS, NMR)

Procure the Captopril bromo analog as a certified reference standard (EP Impurity B CRS Y0001219) for the development and validation of stability-indicating HPLC methods, LC-MS impurity profiling, and NMR characterization of Captopril drug substance and finished products. The compound's distinct retention time (due to increased lipophilicity, LogP = 1.03) and unique mass spectral signature (MW = 264.12) enable accurate quantification of this specific impurity, ensuring compliance with ICH Q3A/B guidelines and pharmacopoeial monographs [1][2].

Structure-Activity Relationship (SAR) Comparator in ACE Inhibitor Research

Utilize the Captopril bromo analog as a negative control or SAR comparator in studies investigating the role of the sulfhydryl group in ACE inhibition. With an IC₅₀ of 2.68 μM (vs. 0.025 μM for Captopril), the compound provides a well-defined baseline for assessing the contribution of the thiol moiety to high-affinity ACE binding. Its increased lipophilicity (LogP = 1.03) also makes it a suitable tool for exploring the relationship between hydrophobicity and membrane permeability in ACE inhibitor design [3].

Forced Degradation Studies and Stability Assessment of Captopril Formulations

Employ the Captopril bromo analog as a marker for specific degradation pathways in forced degradation studies of Captopril under oxidative or halogenating conditions. Its formation can be monitored to evaluate the impact of bromine-containing excipients or impurities on the stability of Captopril drug products. The distinct melting point (110–114 °C) and hydrogen bonding profile facilitate its isolation and identification via thermal analysis and vibrational spectroscopy .

Method Transfer and Cross-Validation in Quality Control Laboratories

Source the Captopril bromo analog as a well-characterized impurity standard for method transfer and cross-validation exercises between different quality control sites. Its robust physicochemical properties (LogP = 1.03, MP = 110–114 °C) and established regulatory identity (EP Impurity B) ensure reproducible results across instruments and laboratories, reducing variability in impurity quantification and supporting global supply chain consistency for Captopril API [1].

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